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Compound of Interest

Compound Name: Dmeq-tad

Cat. No.: B024017 Get Quote

Note to the User: Initial searches for the compound "Dmeq-tad" did not yield specific results.

The following application notes and protocols are based on a hypothetical fluorescent probe,

herein named "Hypothetical-Probe-750," to demonstrate the requested format and content for a

typical fluorescent probe used in fluorescence microscopy for research, drug discovery, and

development. Researchers can adapt this template for their specific fluorescent compounds.

Introduction to Hypothetical-Probe-750
Hypothetical-Probe-750 is a novel, cell-permeable, far-red fluorescent probe designed for the

selective labeling and tracking of overexpressed protein kinase XYZ (PK-XYZ) in live and fixed

cells. Its exceptional photostability and high quantum yield make it an ideal tool for a range of

fluorescence microscopy applications, including confocal microscopy, and super-resolution

techniques.[1][2] This probe is particularly valuable for high-content screening (HCS) and

mechanism of action studies in drug discovery.[3]

Principle of Action
Hypothetical-Probe-750 is conjugated to a selective inhibitor of PK-XYZ. Upon entering the cell,

it specifically binds to the active site of PK-XYZ, leading to a significant increase in

fluorescence intensity. This allows for the direct visualization and quantification of PK-XYZ

localization, dynamics, and inhibition within cellular compartments.
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Spectral Properties
Property Value

Excitation Maximum (nm) 750

Emission Maximum (nm) 780

Quantum Yield > 0.6

Extinction Coefficient (M⁻¹cm⁻¹) > 100,000

Recommended Working Concentrations
Application Concentration Range

Live-Cell Imaging 50 - 200 nM

Immunofluorescence (Fixed Cells) 100 - 500 nM

High-Content Screening (HCS) 25 - 100 nM

Experimental Protocols
Protocol 1: Live-Cell Imaging of PK-XYZ Dynamics
This protocol describes the use of Hypothetical-Probe-750 for visualizing the real-time

dynamics of PK-XYZ in living cells.

Materials:

Hypothetical-Probe-750

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Cells of interest cultured on glass-bottom dishes or chamber slides

Confocal or other suitable fluorescence microscope with environmental control (37°C, 5%

CO₂)

Procedure:
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Cell Seeding: Seed cells on an appropriate imaging vessel to achieve 60-80% confluency on

the day of the experiment.

Probe Preparation: Prepare a 1 mM stock solution of Hypothetical-Probe-750 in anhydrous

DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to the

desired final working concentration (e.g., 100 nM).

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed

phosphate-buffered saline (PBS). Add the Hypothetical-Probe-750 staining solution to the

cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5%

CO₂.

Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove

unbound probe.

Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with

appropriate filters for far-red fluorescence (Excitation: ~750 nm, Emission: ~780 nm). For

time-lapse imaging, maintain the cells at 37°C and 5% CO₂.[4]

Protocol 2: Immunofluorescence Staining in Fixed Cells
This protocol outlines the procedure for using Hypothetical-Probe-750 in conjunction with

antibody-based staining in fixed cells.

Materials:

Hypothetical-Probe-750

Cells cultured on coverslips

4% Paraformaldehyde (PFA) in PBS

0.1% Triton™ X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
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Primary antibody against a protein of interest

Fluorescently labeled secondary antibody

Antifade mounting medium with DAPI

Procedure:

Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA for 15 minutes at room

temperature.

Washing: Wash three times with PBS for 5 minutes each.

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

Washing: Wash three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at

room temperature.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate

overnight at 4°C.

Washing: Wash three times with PBS for 5 minutes each.

Secondary Antibody and Hypothetical-Probe-750 Incubation: Dilute the fluorescently labeled

secondary antibody and Hypothetical-Probe-750 in Blocking Buffer. Incubate for 1 hour at

room temperature, protected from light.

Washing: Wash three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with

DAPI.[3]

Imaging: Image using a fluorescence microscope with the appropriate filter sets for DAPI, the

secondary antibody fluorophore, and Hypothetical-Probe-750.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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